molecular formula C13H16N2O2S2 B14941555 2-{[(1,1-Dioxidotetrahydrothiophen-2-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile

2-{[(1,1-Dioxidotetrahydrothiophen-2-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B14941555
M. Wt: 296.4 g/mol
InChI Key: FVSFALMFTTVLQR-UHFFFAOYSA-N
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Description

2-{[(1,1-DIOXIDOTETRAHYDRO-2-THIOPHENYL)METHYL]SULFANYL}-4,6-DIMETHYLNICOTINONITRILE is a complex organic compound that features a thiophene ring and a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods often require specific catalysts and reaction conditions, such as the use of sulfur sources and base catalysts under controlled temperatures.

Industrial Production Methods

Industrial production of thiophene derivatives, including 2-{[(1,1-DIOXIDOTETRAHYDRO-2-THIOPHENYL)METHYL]SULFANYL}-4,6-DIMETHYLNICOTINONITRILE, involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{[(1,1-DIOXIDOTETRAHYDRO-2-THIOPHENYL)METHYL]SULFANYL}-4,6-DIMETHYLNICOTINONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

2-{[(1,1-DIOXIDOTETRAHYDRO-2-THIOPHENYL)METHYL]SULFANYL}-4,6-DIMETHYLNICOTINONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(1,1-DIOXIDOTETRAHYDRO-2-THIOPHENYL)METHYL]SULFANYL}-4,6-DIMETHYLNICOTINONITRILE involves its interaction with specific molecular targets. The thiophene ring and nicotinonitrile moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1,1-DIOXIDOTETRAHYDRO-2-THIOPHENYL)METHYL]SULFANYL}-4,6-DIMETHYLNICOTINONITRILE is unique due to the combination of the thiophene ring and nicotinonitrile moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic uses .

Properties

Molecular Formula

C13H16N2O2S2

Molecular Weight

296.4 g/mol

IUPAC Name

2-[(1,1-dioxothiolan-2-yl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C13H16N2O2S2/c1-9-6-10(2)15-13(12(9)7-14)18-8-11-4-3-5-19(11,16)17/h6,11H,3-5,8H2,1-2H3

InChI Key

FVSFALMFTTVLQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2CCCS2(=O)=O)C

Origin of Product

United States

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